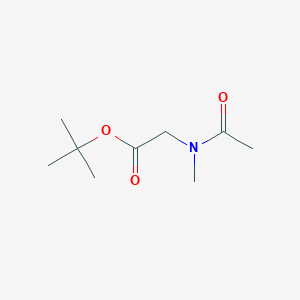

tert-butyl 2-(N-methylacetamido)acetate

Description

tert-Butyl 2-(N-methylacetamido)acetate is a substituted acetamide derivative characterized by a tert-butyl ester group and an N-methylacetamido moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, which allows for modifications to tune solubility, stability, and reactivity.

Properties

IUPAC Name |

tert-butyl 2-[acetyl(methyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(11)10(5)6-8(12)13-9(2,3)4/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOXCPCHNUKDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(N-methylacetamido)acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetate with N-methylacetamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of sulfuric acid and acetic acid as solvents . Another method involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites, which facilitate the additive reaction of acetic acid with isobutene .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize tertiary butanol and acetic anhydride as feedstocks, with the reaction being catalyzed by sulfuric acid or other strong acids . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(N-methylacetamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halides, alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Statins

One of the primary applications of tert-butyl 2-(N-methylacetamido)acetate is as an intermediate in the synthesis of statins, which are widely used to lower cholesterol levels. Statins inhibit the enzyme HMG-CoA reductase, crucial for cholesterol synthesis in the liver. The compound serves as a precursor in the development of several statins, including atorvastatin and rosuvastatin, which are used to treat hypercholesterolemia and related cardiovascular diseases .

1.2 Inhibitors of Protein-Protein Interactions

Recent studies have highlighted the potential of this compound derivatives as inhibitors of protein-protein interactions. These interactions are critical in various biological processes and disease mechanisms, including cancer and neurodegenerative disorders. The compound's structural features allow for modifications that enhance binding affinity and selectivity toward specific targets .

Synthetic Applications

2.1 Green Chemistry Approaches

The synthesis of this compound can be achieved through environmentally friendly processes that minimize waste and energy consumption. Recent patents describe methods that utilize less toxic solvents and reagents, aligning with green chemistry principles. This approach not only reduces environmental impact but also lowers production costs .

2.2 Novel Reaction Pathways

Research has identified novel reaction pathways involving this compound that enhance its utility in organic synthesis. For example, it can undergo transformations to yield various biologically active compounds through Ugi four-component reactions or other coupling strategies . These methods expand its applicability beyond statin synthesis to broader pharmaceutical contexts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(N-methylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate, inhibitor, or modulator, depending on the context of the reaction. The pathways involved in its mechanism of action include:

Enzymatic Reactions: The compound can be metabolized by enzymes, leading to the formation of active or inactive metabolites.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of tert-Butyl 2-(N-Methylacetamido)Acetate Analogs

Key Observations:

Electron-withdrawing groups (e.g., trifluoro in , chloro in ) increase electrophilicity, making these compounds more reactive toward nucleophiles.

Melting Points and Solubility :

- Anthryl-substituted 5f exhibits a significantly higher melting point (260–262°C) than 5d (155°C), likely due to π-π stacking interactions from the aromatic anthryl group .

- Allyl and chloro substituents (e.g., in ) reduce crystallinity, as seen in the lower melting point (140–142°C) and higher Rf value (0.43), indicating increased solubility in polar solvents.

Synthetic Yields and Purification :

- Yields vary significantly: 70% for 4-chlorophenyl derivative vs. 43% for 5d , reflecting challenges in synthesizing bulkier or more polar analogs.

Reactivity and Stability

- Amide Hydrolysis Sensitivity : Ethyl/methyl esters (e.g., ) are more prone to hydrolysis under basic conditions compared to tert-butyl esters due to reduced steric protection of the ester carbonyl .

- Stability of tert-Butyl Esters : The tert-butyl group offers superior stability in acidic media, making it advantageous in protecting-group strategies .

Biological Activity

Tert-butyl 2-(N-methylacetamido)acetate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 173.21 g/mol

The compound features a tert-butyl group, an acetamido moiety, and an acetate functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may influence:

- Enzyme Activity : The compound can act as a substrate or inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, modulating cellular signaling pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Anticancer Activity : Studies have shown that it can inhibit the growth of various cancer cell lines. For example, in vitro assays demonstrated significant cytotoxic effects against human tumor cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate that it may possess inhibitory effects on bacterial growth .

- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.8 | Inhibition of DNA synthesis |

Table 1: Cytotoxicity results of this compound against various cancer cell lines.

Antimicrobial Studies

In antimicrobial evaluations, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 32 | Bacteriostatic |

| Staphylococcus aureus | 16 | Bactericidal |

| Pseudomonas aeruginosa | 64 | Bacteriostatic |

Table 2: Antimicrobial activity of this compound against selected bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.